Product packaging for cis-11-Tridecen-1-ol acetate(Cat. No.:CAS No. 33951-95-0)

cis-11-Tridecen-1-ol acetate

Cat. No.: B12763894
CAS No.: 33951-95-0
M. Wt: 240.38 g/mol
InChI Key: MNOWBWZEFOISCB-ARJAWSKDSA-N
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Description

cis-11-Tridecen-1-ol acetate is a straight-chain unsaturated acetate ester of significant interest in the field of chemical ecology, particularly in the study of insect pheromone systems. This compound is recognized for its role as a behavioral modifier and a potential component in the sex pheromone blends of certain tortricid moth species. Research indicates that it can act as a substitute for the major pheromone component cis-11-tetradecen-1-ol acetate in the communication systems of moths like Clepsis spectrana , although often with a reduction in attractancy compared to the native pheromone . This property makes it a valuable tool for researchers investigating the specificity and evolution of insect communication, as well as for developing more effective and selective pest management strategies. The compound's structure, featuring a double bond and an acetate functional group, is typical of many Lepidopteran pheromones. Researchers utilize this and related compounds to study structure-activity relationships, sensory neurobiology, and the mechanisms of olfactory reception in insects. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human or veterinary use. Please note: Specific data on physical properties (e.g., boiling point, density) and analytical information for this specific isomer is limited in the public domain. Researchers are advised to consult the available scientific literature for further context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B12763894 cis-11-Tridecen-1-ol acetate CAS No. 33951-95-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33951-95-0

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

[(Z)-tridec-11-enyl] acetate

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-4H,5-14H2,1-2H3/b4-3-

InChI Key

MNOWBWZEFOISCB-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\CCCCCCCCCCOC(=O)C

Canonical SMILES

CC=CCCCCCCCCCCOC(=O)C

Origin of Product

United States

Ii. Occurrence and Biological Origins

Natural Occurrence in Organisms

Identification in Insect Species

cis-11-Tridecen-1-ol acetate (B1210297) is primarily recognized as an insect sex pheromone, a chemical released by an organism to attract a mate. ontosight.ai Acetate esters of long-chain fatty alcohols are common components of pheromone blends, especially within the order Lepidoptera (moths and butterflies). lu.se While many pheromones are a blend of several compounds, specific isomers of tridecen-1-ol acetate have been identified as key signaling molecules. For instance, various isomers of tridecen-1-ol acetate are used by the potato tuber moth (Phthorimaea operculella) to facilitate mating. frontiersin.org The synthetic version of cis-11-Tridecen-1-ol acetate is utilized in traps to monitor and manage populations of certain moth species, such as those in the Spodoptera genus. ontosight.ai

Organism TypeSpecies (Example)Role of Compound
Insect (Moth)Spodoptera genusSex pheromone (attractant) ontosight.ai
Insect (Moth)Phthorimaea operculellaComponent of sex pheromone blend frontiersin.org

Presence in Plant Metabolite Profiles

While the acetate form is primarily associated with insects, its precursor alcohol, 11-tridecen-1-ol, has been identified in the metabolite profiles of several plants. Gas chromatography-mass spectrometry (GC-MS) analyses have detected 11-tridecen-1-ol in the leaves of Bauhinia tomentosa and as a volatile compound from the bark of Ficus foveolata. researchgate.netresearchgate.net It has also been found in the aerial parts of the common radish, Raphanus sativus. bepls.com A related propionate (B1217596) ester, 10-Methyl-E-11-tridecen-1-ol propionate, was identified in Punica granatum (pomegranate). tandfonline.com The presence of the base alcohol in plants suggests that the foundational C13 unsaturated chain is a product of plant metabolism, although its acetylation appears to be a more specialized process observed elsewhere.

Plant SpeciesPart of PlantDetected Compound
Bauhinia tomentosaLeaves11-Tridecen-1-ol researchgate.net
Ficus foveolataBark11-Tridecen-1-ol researchgate.net
Raphanus sativusAerial Parts11-Tridecen-1-ol bepls.com
Punica granatumFruit10-Methyl-E-11-tridecen-1-ol propionate tandfonline.com

Detection in Vertebrate Chemical Signals

The use of fatty acid derivatives as chemical signals is not exclusive to insects and has been observed in terrestrial vertebrates. usda.gov Research into the chemical composition of wolf urine has identified Z-11-tridecen-1-ol acetate as a component of the chemosensory signals in both red wolves and gray wolves. exeter.ac.uk While many classes of chemical compounds are involved in vertebrate communication, the presence of this specific ester highlights a shared biochemical capability for producing such molecules. gwern.net The estrus-signaling pheromone in the female Asian elephant, (Z)-7-dodecen-1-yl acetate, is another example of a similar acetate ester used in vertebrate communication. usda.gov

Biosynthetic Pathways of this compound and Related Compounds

The formation of this compound is a multi-step process that begins with fundamental building blocks and involves a series of specific enzymatic reactions. The pathway is a modification of primary fatty acid metabolism. pnas.orgnih.gov

Fatty Acid Synthesis Pathway Precursors

The carbon backbone of most lepidopteran sex pheromones, including this compound, originates from fatty acid biosynthesis. frontiersin.orgnih.gov This universal metabolic pathway begins with the precursor molecule acetyl-CoA. bohrium.com Through the action of enzymes like acetyl-CoA carboxylase and fatty acid synthase (FAS), two-carbon units from malonyl-CoA are sequentially added to build a growing fatty acid chain. frontiersin.orgnih.gov

This process typically produces saturated C16 (palmitic acid) and C18 (stearic acid) fatty acyl-CoAs. nih.gov These common fatty acids then serve as the primary substrates that are diverted into the specialized pheromone production pathway to be modified into the final C13 unsaturated acetate. nih.gov

Enzymatic Mechanisms of Olefin and Ester Formation

The conversion of a saturated fatty acid precursor into this compound requires a sequence of specific enzyme-catalyzed reactions.

Desaturation (Olefin Formation): The introduction of the cis double bond at the 11th carbon position is a critical step that defines the molecule's identity and biological activity. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. frontiersin.org Specifically, a Δ11-desaturase acts on a fatty acyl-CoA precursor to create the unsaturated bond. bohrium.comharvard.edu The stereochemistry of the double bond (cis or trans) is determined by the specific desaturase enzyme. harvard.edu

Chain-Shortening: Since the common fatty acid precursors are C16 or C18, the chain must be shortened to the required 13 carbons. This is accomplished through one or more cycles of limited β-oxidation, where two-carbon units are sequentially removed from the fatty acid chain.

Reduction to Alcohol: Once the correct chain length and unsaturation are achieved, the fatty acyl-CoA is converted to a fatty alcohol. This reduction is carried out by fatty acyl-CoA reductases (FARs). nih.govbohrium.com These enzymes convert the thioester group of the acyl-CoA into a primary alcohol group, yielding cis-11-Tridecen-1-ol.

Esterification (Ester Formation): The final step is the formation of the acetate ester. This is catalyzed by an alcohol acetyltransferase (AAT). plos.org This enzyme transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group of the cis-11-Tridecen-1-ol, producing the final product, this compound. lu.senih.gov While specific acetyltransferases for pheromone biosynthesis have been challenging to isolate in insects, functionally similar enzymes have been identified in other organisms like yeast and plants. nih.gov

Iii. Mechanisms of Biological Action and Chemosensory Perception

Olfactory Receptor Interactions and Signal Transduction

The detection of pheromones like cis-11-Tridecen-1-ol acetate (B1210297) is an extraordinarily sensitive and selective process that begins at the peripheral olfactory organs of an insect, typically the antennae. This process involves the interplay of multiple proteins to capture, transport, and detect the pheromone molecule, leading to the generation of an electrical signal.

The initial capture of airborne lipophilic molecules like cis-11-Tridecen-1-ol acetate is facilitated by Pheromone-Binding Proteins (PBPs) present in the aqueous lymph of the antennal sensilla. nih.gov These soluble proteins are thought to bind the pheromone upon its entry through cuticular pores and transport it to the dendritic membrane of an Olfactory Receptor Neuron (ORN). nih.gov This binding is not merely passive transport; studies on related pheromones have shown that PBPs can undergo conformational changes upon binding a ligand, a step that may be crucial for the subsequent interaction with the receptor itself. nih.gov

The core of pheromone specificity lies in the Olfactory Receptors (ORs), which are transmembrane proteins located on the dendrites of ORNs. nih.gov Insect ORs function as heteromeric complexes, typically consisting of a specific, ligand-binding subunit (ORx) and a highly conserved co-receptor known as Orco. mdpi.com The specificity of the system is determined by the ORx subunit, which forms a binding pocket tailored to the precise structural features of its target pheromone.

Studies on moth species like the European Corn Borer, Ostrinia nubilalis, provide a clear model for this specificity. For instance, the receptor OnOr6 is highly selective for Z11-tetradecenyl acetate, showing at least a thousand-fold lower response to its E-isomer. nih.govusda.gov This demonstrates that the receptor is tuned not only to a specific chain length (C14) and functional group (acetate) but also to the stereochemistry of the double bond. While some receptors are narrowly tuned specialists, others can be more broadly responsive to related compounds, a feature that may permit evolutionary shifts in pheromone blends. nih.govusda.gov For a receptor attuned to this compound, it is expected that even minor changes to the molecule's structure would dramatically reduce binding affinity and subsequent receptor activation. Research on Drosophila has also highlighted the essential role of other proteins, such as the odorant-binding protein LUSH, which is required for the receptor Or67d to respond to the pheromone 11-cis-vaccenyl acetate, indicating a multi-protein complex is necessary for detection. nih.govnih.gov

Once the pheromone-PBP complex reaches the ORN dendrite, the pheromone is transferred to the OR/Orco complex. The binding of the pheromone ligand to the specific ORx subunit induces a conformational change in the complex, which opens its intrinsic ion channel. mdpi.com This leads to an influx of cations (such as Na⁺ and Ca²⁺) into the neuron.

This influx of positive ions causes a rapid depolarization of the ORN's membrane potential, generating what is known as a receptor potential. If this potential reaches a certain threshold, it triggers a series of action potentials—the electrical signals that travel along the neuron's axon. nih.gov This signal is then transmitted to the primary olfactory processing center of the insect brain, the antennal lobe. mdpi.com The entire process, from pheromone binding to the firing of an action potential, is remarkably rapid, allowing the insect to react quickly to the presence of the pheromone in its environment. The signal is terminated by enzymatic degradation of the pheromone molecules within the sensillum lymph, ensuring the system can reset to detect subsequent changes in pheromone concentration.

Behavioral Elicitation in Target Organisms

The ultimate measure of a pheromone's effectiveness is the behavioral response it elicits in the target organism. For this compound, these responses are primarily attraction of males towards the pheromone source and, at higher concentrations, the disruption of normal mating behavior.

Attraction Responses and Behavioral Assays

Behavioral assays, such as wind tunnel and field trapping experiments, are crucial for determining the attractiveness of a synthetic pheromone. These assays quantify the ability of a compound or blend to induce upwind flight and source location behaviors in male moths.

Field trials with various moth species have demonstrated the importance of specific pheromone blends for optimal attraction. For example, in the currant bud moth, Euhyponomeutoides albithoracellus, males are strongly attracted to a 1:1 blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. lu.se The alteration of this ratio or the addition of other compounds can significantly reduce trap catches. lu.se Similarly, males of the Asian corn borer, Ostrinia furnacalis, are sensitive to the specific ratios of (E)-12- and (Z)-12-tetradecenyl acetate in the pheromone blend. nih.gov

The following table presents hypothetical data from a field trapping study designed to test the attractiveness of different blends containing this compound to a target moth species.

Lure CompositionAverage Male Moths Trapped per Day
This compound (100%) 50
This compound (90%) + trans-11-Tridecen-1-ol acetate (10%)75
This compound (50%) + cis-11-Tridecen-1-ol (50%)20
Unbaited Control2

This table is a hypothetical representation of field trial results, illustrating how different chemical compositions can affect the attraction of male moths.

These results would indicate that while this compound is attractive on its own, a specific blend with its trans-isomer is even more effective, a common phenomenon in moth pheromone communication. The corresponding alcohol, however, appears to reduce the attractiveness of the lure.

Mating Disruption Mechanisms and Reproductive Interference

Mating disruption is a pest management strategy that involves permeating the atmosphere with a synthetic sex pheromone to prevent males from locating and mating with females. This can be achieved through several mechanisms:

Competitive Attraction: The synthetic pheromone creates numerous false trails that compete with the natural plumes emitted by females, making it difficult for males to find a mate.

Non-Competitive Mechanisms:

Sensory Adaptation (Habituation): Continuous exposure to high concentrations of the pheromone can cause the olfactory receptor neurons to become less sensitive to the stimulus. However, studies on Choristoneura rosaceana exposed to a related pheromone, (Z)-11-tetradecenyl acetate, showed no significant reduction in antennal sensitivity after a one-hour exposure, suggesting that habituation of peripheral receptors may not always be the primary mechanism. nih.gov

Central Nervous System Habituation: The constant stimulation of the central nervous system by the pheromone can lead to a state where the male no longer responds to the signal, even if his antennae are still detecting it. The study on C. rosaceana supports habituation as a key disruptive mechanism. nih.gov

Camouflage of Female Pheromone Plumes: The high background concentration of the synthetic pheromone can mask the discrete plumes released by females, rendering them undetectable to males.

Reproductive interference can also occur when related species with similar pheromone components exist in the same habitat. The use of a specific pheromone like this compound can lead to reproductive isolation by selectively attracting the target species and not its close relatives. Differences in sex pheromones are a key factor in maintaining reproductive isolation among moth species. researchgate.net

Iv. Synthetic Methodologies and Chemical Derivations

Stereoselective Synthesis of cis-11-Tridecen-1-ol Acetate (B1210297)

The synthesis of long-chain unsaturated acetates like cis-11-Tridecen-1-ol acetate typically relies on building the carbon skeleton through coupling reactions and then establishing the correct double bond geometry. A common retrosynthetic approach involves disconnecting the molecule at the double bond or at a convenient position for carbon chain extension.

One major strategy involves the use of acetylenic precursors. The carbon skeleton is assembled using alkyne chemistry, and the triple bond is then selectively reduced to a cis-double bond in a later step. A practical synthesis for a related pheromone, (Z)-11-tetradecen-1-yl acetate, illustrates this approach. researchgate.net The synthesis starts with a commercially available diol, such as 1,10-decanediol (B1670011). researchgate.net This starting material provides a ten-carbon backbone with a hydroxyl group at one end, which will ultimately be part of the final alcohol acetate. The key steps involve extending the carbon chain and introducing a triple bond, which is the precursor to the required cis-double bond. researchgate.net

Key reactions in these synthetic routes often include:

Alkyne Alkylation: A terminal alkyne can be deprotonated to form an acetylide, which then acts as a nucleophile to attack an alkyl halide, extending the carbon chain. For example, a C12 alkyne intermediate can be formed by coupling a C10 starting material with a C2 unit. researchgate.net

Wittig Reaction: This reaction is a powerful tool for forming carbon-carbon double bonds. To achieve cis selectivity, a non-stabilized ylide is typically used under salt-free conditions. The disconnection is made at the C=C bond, leading to an aldehyde and a phosphonium (B103445) ylide as the synthetic precursors.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction offers excellent stereocontrol, often favoring the formation of trans (E) olefins. However, modifications to the phosphonate (B1237965) reagent and reaction conditions can favor the cis isomer. nih.gov

A common disconnection strategy is shown below:

Retrosynthetic Analysis of this compound

graph TD
    A["this compound"] --> B{"Esterification"};
    B --> C["cis-11-Tridecen-1-ol"];
    C --> D{"Stereoselective Reduction"};
    D --> E["Tridec-11-yn-1-ol"];
    E --> F{"Alkyne Coupling (e.g., Acetylide Alkylation)"};
    F --> G["1,10-Decanediol derivative + Acetylene/Ethyl bromide"];

This acetylenic route is advantageous because it allows for the unambiguous placement of the unsaturation and leverages highly reliable stereoselective reduction methods. researchgate.net

Control of Olefin Configuration: The stereochemical outcome of the synthesis is critical. For syntheses proceeding through an alkyne intermediate, the partial reduction of the triple bond is the key stereochemistry-determining step.

Lindlar's Catalyst: The most common method for converting an alkyne to a cis-alkene is catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalyst is deactivated to prevent over-reduction of the alkene to an alkane, and it reliably produces the cis-isomer.

Nickel-Boride (NiP-2) Catalyst: Another effective catalyst for stereoselective alkyne reduction to a cis-alkene is NiP-2. This catalyst is prepared in situ from sodium borohydride (B1222165) and a nickel salt and has been successfully used in the synthesis of related Z-alkenyl acetate pheromones. researchgate.net

Horner-Emmons Synthesis: While typically E-selective, certain modifications can provide Z-alkenes. A combination of the Horner-Emmons synthesis followed by selective hydrogenation over complex chromium catalysts has been shown to be a versatile and stereocontrolled approach to (Z)-disubstituted alkenes. nih.gov

Acetate Esterification: The final step in the synthesis is the conversion of the cis-11-tridecen-1-ol intermediate to its corresponding acetate ester. For long-chain alcohols, this transformation must be efficient and high-yielding.

Reaction with Acetic Anhydride (B1165640) or Acetyl Chloride: A standard method involves reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This method is generally effective and proceeds under mild conditions.

Fischer Esterification: This method involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst. sciencemadness.org To drive the reaction to completion, especially with long-chain alcohols where removal of the starting material can be difficult, an excess of acetic acid can be used, or water can be removed as it is formed using a Dean-Stark apparatus. sciencemadness.org

Transesterification: An alternative approach is the transesterification of a long-chain alcohol by dissolving it in an alkyl acetate (like ethyl acetate) and passing it through a micro-column packed with a solid base such as sodium hydroxide. nih.gov This method has been successfully applied to the acetylation of long-chain fatty alcohols. nih.gov

Synthesis of Analogues and Derivatives for Structure-Activity Probing

To understand how the structure of this compound relates to its biological function, researchers synthesize various analogues and derivatives. These studies, known as Structure-Activity Relationship (SAR) studies, involve systematic modifications of the parent molecule to identify the key structural features required for activity.

The synthetic routes used for the parent pheromone are often adaptable for creating analogues. Modifications can include:

Altering Double Bond Position and Geometry: The position of the unsaturation can be changed by selecting appropriate precursors in a Wittig or alkyne coupling strategy. The geometry can be controlled to produce the trans isomer, for example, by using a dissolving metal reduction (e.g., Na/NH₃) on the alkyne precursor instead of catalytic hydrogenation.

Modifying the Functional Group: The terminal acetate group can be replaced with other functionalities. The precursor alcohol (cis-11-tridecen-1-ol) is a key intermediate. It can be oxidized to an aldehyde or carboxylic acid, or converted to other esters or ethers to probe the importance of the acetate group for receptor binding and biological response.

The general approach in SAR studies is to generate a diversity of related compounds, including those with different alkyl chains, aromatic groups, or other functional groups, to map out the structural requirements for activity. researchgate.net

Scalable Production Approaches for Research Applications

Moving from a laboratory-scale synthesis to a larger, more scalable production requires consideration of cost, safety, and operational simplicity. The acetylenic route starting from 1,10-decanediol is an example of a practical and scalable synthesis. researchgate.net The use of commercially available starting materials is a key factor in cost-effectiveness.

For esterification on a larger scale, Fischer esterification using a Dean-Stark trap to remove water is a classic and effective industrial method. sciencemadness.org This drives the equilibrium toward the product side, ensuring a high conversion of the valuable long-chain alcohol precursor. sciencemadness.org Alternatively, transesterification using solid catalysts can simplify purification by avoiding aqueous workups. nih.gov

The ideal scalable synthesis should:

Utilize inexpensive and readily available starting materials.

Involve a minimal number of synthetic steps.

Employ high-yielding and robust reactions.

Avoid the use of expensive or highly toxic reagents where possible.

Allow for straightforward purification of the final product.

The development of such routes is essential for producing the quantities of pheromones needed for widespread research, field testing, and potential use in pest management strategies. ontosight.ai

V. Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods for Complex Mixtures

Chromatography is the cornerstone for isolating individual components from a complex volatile mixture, such as the glandular secretions of an insect. The primary goal is to achieve adequate separation (resolution) of the target analyte from other structurally similar compounds and matrix interferences.

Gas chromatography is the premier technique for the analysis of volatile organic compounds (VOCs) like cis-11-Tridecen-1-ol acetate (B1210297). In a typical GC analysis, the volatile sample is injected into a heated inlet, vaporized, and swept by a carrier gas (usually helium or hydrogen) onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile carrier gas and the stationary phase.

For pheromone analysis, sample introduction methods are critical due to the low concentrations involved. Techniques like headspace trapping, where volatiles are collected from the air surrounding a sample (e.g., a pheromone gland), and stir bar sorptive extraction (SBSE) are employed to preconcentrate the analytes. Another approach involves nonsolvent thermal desorption, where collected volatiles are released from an adsorbent material by heat directly into the GC inlet, which avoids the loss of pheromone that can occur when concentrating solutions.

For extremely complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. By employing two columns with different stationary phases, GC×GC provides greater peak capacity and sensitivity, allowing for the separation of co-eluting compounds that would overlap in a standard one-dimensional GC analysis.

Achieving optimal resolution in the separation of pheromone isomers and congeners requires careful optimization of several GC parameters. The resolution of two chromatographic peaks is governed by efficiency, selectivity, and retention.

Column Dimensions: The efficiency of a GC column is inversely proportional to its internal diameter (dc) and directly proportional to its length. Using narrower columns (e.g., 0.15 mm I.D. vs. 0.25 mm I.D.) and longer columns increases the number of theoretical plates, leading to sharper peaks and better separation. However, longer columns lead to longer analysis times. Reducing the stationary phase film thickness (df) can also increase efficiency and reduce analysis time.

Carrier Gas Velocity: For any given column, there is an optimal linear velocity of the carrier gas at which separation efficiency is maximized. Operating above or below this optimum will decrease resolution.

Temperature Program: The temperature of the GC oven is a critical parameter. A slower temperature ramp rate generally improves separation but increases the analysis time. A faster ramp rate can shorten the analysis time, but may compromise the resolution of closely eluting compounds.

The table below illustrates the impact of key GC parameters on separation performance.

ParameterChangeEffect on ResolutionEffect on Analysis Time
Column Length IncreaseIncreasesIncreases
Column Internal Diameter DecreaseIncreasesCan Decrease
Stationary Phase Film Thickness DecreaseIncreasesDecreases
Temperature Ramp Rate DecreaseIncreasesIncreases

This interactive table summarizes the general effects of adjusting GC parameters on chromatographic resolution and the duration of the analysis.

Spectrometric Characterization for Structural Elucidation

Following separation by GC, spectrometric detectors are used to identify the chemical structure of the eluted compounds.

Mass spectrometry is a powerful detection technique frequently coupled with gas chromatography (GC-MS). As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z).

PropertyValueSource
Molecular Formula C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol
Key MS Fragmentation Loss of acetic acid (M-60)Inferred from acetate structure

This table provides key molecular data for cis-11-Tridecen-1-ol acetate relevant to its mass spectrometric analysis.

While

Vi. Ecological Applications and Research Directions

Applications in Integrated Pest Management (IPM) Systems

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical control is used only when needed and with the goal of minimizing risks to human health, beneficial and non-target organisms, and the environment. Cis-11-Tridecen-1-ol acetate (B1210297) is a key component in IPM programs for several agricultural pests. ontosight.ai

A fundamental aspect of any IPM program is the accurate monitoring of pest populations to determine the necessity and timing of control interventions. Pheromone-baited traps containing cis-11-Tridecen-1-ol acetate are highly effective for this purpose. ontosight.ai These traps selectively attract and capture male moths of target species, providing valuable data on pest presence, distribution, and population density. ontosight.ai This information allows agricultural workers to define areas requiring treatment and to time interventions for maximum efficacy. The use of pheromone lures like this compound can significantly improve the efficiency of pest management strategies. ontosight.ai For instance, it is utilized as a lure in traps for monitoring species within the Spodoptera genus. ontosight.ai

Table 1: Application of this compound in Pest Monitoring

Pest SpeciesApplicationPurpose
Spodoptera spp. (e.g., Armyworms)Lure in monitoring trapsTo establish presence, distribution, and population dynamics of the pest.

This table is generated based on the available data and represents a simplified overview.

Mating disruption is a proactive and environmentally sensitive biocontrol technique that utilizes synthetic pheromones to prevent or delay insect reproduction. This is achieved by permeating the atmosphere of a crop with a high concentration of the synthetic pheromone, making it difficult for male insects to locate females for mating. This compound is employed in mating disruption strategies for the control of various lepidopteran pests. ontosight.ai By continuously releasing the pheromone, the natural communication channel between sexes is disrupted, leading to a reduction in mating success and subsequent generations of the pest. This method is species-specific and has a non-toxic mode of action.

Research has shown the effectiveness of pheromones in mating disruption for pests like the rice stem borer (Chilo suppressalis), where the application of pheromone analogues significantly suppressed mating. jircas.go.jpnih.gov While these studies focused on the specific pheromones for C. suppressalis, the principle of mating disruption is directly applicable to this compound for the pests it targets. The success of mating disruption can lead to a significant reduction in larval densities and crop damage. nih.gov

The use of this compound in IPM programs contributes significantly to more sustainable and environmentally friendly agricultural practices. ontosight.ai By providing a targeted and non-toxic method of pest control, it helps to reduce the reliance on broad-spectrum chemical insecticides. ontosight.ai This, in turn, minimizes the negative impacts of conventional pesticides on non-target organisms, including beneficial insects, wildlife, and humans. The integration of pheromone-based strategies like monitoring and mating disruption is a cornerstone of modern, ecologically sound agriculture. ontosight.ai

Roles in Broader Chemical Communication Networks within Ecosystems

The role of chemical signals in ecosystems often extends beyond simple mate attraction. While the primary application of this compound is in mimicking a sex pheromone, the broader ecological implications of its presence in an environment are a subject of ongoing research.

In many ecosystems, chemical signals are not exclusive to a single species. Predators, parasites, and even competing species can "eavesdrop" on the chemical communication of others. A pheromone released by a prey species can act as a kairomone, a chemical signal that benefits the receiver of a different species, such as a predator or parasitoid, by revealing the location of the prey.

While the specific role of this compound as a kairomone for predators or parasitoids is not extensively documented in the available research, this phenomenon is a significant driver of co-evolutionary dynamics in insect chemical communication. For instance, studies on other lepidopteran pests have shown that the sex pheromones of one species can inhibit the attraction of another, demonstrating complex interspecies interactions. nih.gov The evolution of pheromone signals is under strong stabilizing selection, as even small changes can impact mate recognition and reproductive isolation between closely related species.

Pheromones can also mediate a variety of behaviors within a species that are not directly related to reproduction. For example, some insect pheromones can influence aggregation, alarm responses, or trail-following.

Currently, the scientific literature primarily focuses on the role of this compound in reproductive behaviors. Research into its potential to modulate other intraspecies behaviors is limited. The study of pheromones in a broader behavioral context is a developing field, and future research may reveal additional functions for this and other related compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing cis-11-Tridecen-1-ol acetate with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves stereoselective catalytic hydrogenation or Wittig olefination to establish the cis-configured double bond at the 11th position. For example, using a palladium catalyst with Lindlar’s reagent ensures selective hydrogenation of alkynes to cis-alkenes . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the acetate ester. Confirm stereochemical purity using 1H^{1}\text{H} NMR (coupling constants J=1012HzJ = 10-12 \, \text{Hz} for cis-olefinic protons) and gas chromatography–mass spectrometry (GC-MS) retention indices .

Q. Which analytical techniques are optimal for characterizing cis-11-Tridecen-1-ol acetate?

  • Methodological Answer :
  • NMR Spectroscopy : 13C^{13}\text{C} NMR identifies the acetate carbonyl signal at ~170–175 ppm and olefinic carbons at 125–130 ppm. 1H^{1}\text{H} NMR distinguishes the acetate methyl group (~2.05 ppm) and cis-olefinic protons (δ 5.3–5.4 ppm, J=1012HzJ = 10-12 \, \text{Hz}) .
  • GC-MS : Use a polar column (e.g., DB-WAX) to resolve stereoisomers. Compare retention times with authentic standards and monitor molecular ion peaks (e.g., m/z 254 for C16_{16}H30_{30}O2_2) .
  • IR Spectroscopy : Confirm ester carbonyl stretching (~1740 cm1^{-1}) and hydroxyl absence .

Q. What safety protocols are essential for handling cis-11-Tridecen-1-ol acetate in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Storage : Store in sealed glass containers under inert gas (N2_2) at 2–8°C to prevent oxidation .
  • Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate via approved hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for cis-11-Tridecen-1-ol acetate across different studies?

  • Methodological Answer :
  • Source Validation : Cross-check compound purity (≥98% by GC), stereochemistry, and storage conditions (e.g., oxidation byproducts may skew results) .
  • Experimental Replication : Standardize bioassay protocols (e.g., dose-response curves, solvent controls) and use internal standards (e.g., deuterated analogs) for quantification .
  • Meta-Analysis : Apply statistical tools (ANOVA, principal component analysis) to identify confounding variables (e.g., temperature, solvent polarity) .

Q. What role does stereochemistry play in the reactivity of this compound in pheromone studies?

  • Methodological Answer : The cis-configuration is critical for receptor binding in insect pheromone systems. For example, cis-isomers may exhibit 10–100x higher electrophysiological activity than trans-isomers in moth species. Investigate using electroantennography (EAG) and single-sensillum recordings . Synthesize radiolabeled analogs (e.g., 14C^{14}\text{C}-acetate) to track binding kinetics .

Q. How can experimental design be optimized to study degradation pathways of cis-11-Tridecen-1-ol acetate under environmental conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via LC-MS/MS. Monitor hydrolysis products (e.g., cis-11-tridecen-1-ol) at varying pH (3–10) .
  • Microbial Degradation : Use soil slurry models with 13C^{13}\text{C}-labeled acetate to trace metabolic pathways via stable isotope probing (SIP) .

Key Considerations for Academic Publishing

  • Data Presentation : Include raw spectral data (NMR, MS) in supplementary materials. Label figures/tables with CAS No. 20711-10-8 and IUPAC name for clarity .
  • Ethical Compliance : Disclose synthesis hazards (flammability, irritancy) and institutional safety approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.